molecular formula C7H9ClN2O B14848560 4-(2-Aminoethyl)-6-chloropyridin-2-OL

4-(2-Aminoethyl)-6-chloropyridin-2-OL

Cat. No.: B14848560
M. Wt: 172.61 g/mol
InChI Key: YHBYJGRVMHCIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-6-chloropyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-chloropyridin-2-OL typically involves the introduction of the aminoethyl group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the aminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-chloropyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

4-(2-aminoethyl)-6-chloro-1H-pyridin-2-one

InChI

InChI=1S/C7H9ClN2O/c8-6-3-5(1-2-9)4-7(11)10-6/h3-4H,1-2,9H2,(H,10,11)

InChI Key

YHBYJGRVMHCIQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)Cl)CCN

Origin of Product

United States

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